2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 4876-14-6
VCID: VC20895827
InChI: InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

CAS No.: 4876-14-6

Cat. No.: VC20895827

Molecular Formula: C12H13ClN2O3

Molecular Weight: 268.69 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride - 4876-14-6

Specification

CAS No. 4876-14-6
Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
IUPAC Name 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
Standard InChI Key MPTXVJCCTVAVNL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator